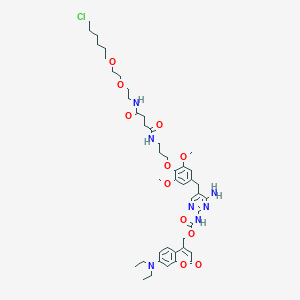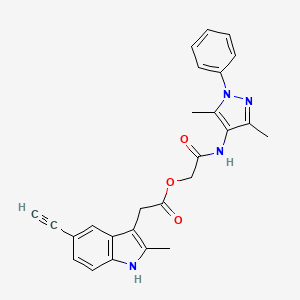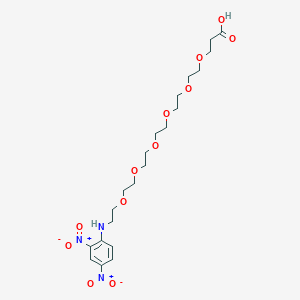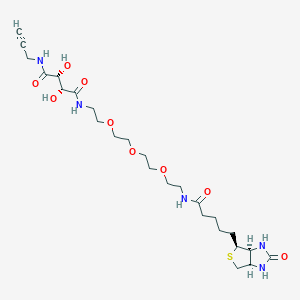
DDD86481
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DDD86481 is a highly potent A. fumigatus NMT inhibitor (IC50 = 12 nM). It is a CaNMT inhibitor with good fungal selectivity.
Scientific Research Applications
Differential Display Technology in Biomedical Research
Differential Display (DD) technology, including variants like fluorescent differential display (FDD), has been widely used in biomedical research for identifying differentially expressed genes. It's a robust methodology with applications in diverse biological systems, such as bacteria, yeast, and mammals. This technology is pivotal for gene expression analysis, aiding in understanding developmental biology, cancer research, and neuroscience (Liang, 2002).
DNA Damage Response and Repair Mechanisms
The study of DNA Damage-Binding protein (DDB), particularly in the context of nucleotide excision repair and its role in addressing DNA damage, is crucial. Research shows that DDB can stimulate the excision reaction in DNA repair, essential for maintaining genomic integrity and preventing mutations that could lead to diseases like cancer (Wakasugi et al., 2002).
Genome Sequence-Based Species Delimitation
Genome sequence-based species delimitation, a key application of Genome Blast Distance Phylogeny (GBDP), uses genome-to-genome distances for classifying microorganisms. This methodology has evolved from DNA-DNA hybridization (DDH) techniques and is crucial for microbial classification and understanding evolutionary relationships (Meier-Kolthoff et al., 2013).
DNA-Directed Immobilization for Cell Biology Studies
DNA-directed immobilization (DDI) is a method used to create structured patterns of proteins on surfaces for studying cell biology. This technology is instrumental in biosensing, biomedical diagnostics, and fundamental biological studies on a cellular level (Meyer et al., 2014).
Drug Delivery Systems and Biomimetic Nanostructures
Drug delivery systems (DDS), including lipid- or polymer-based nanoparticles, are designed to improve the pharmacological properties of drugs. Innovations in DDS have significantly impacted the clinical application of drugs for diseases like cancer and infections. Biomimetic nanostructures in DDS are used for specific targeting of diseased tissues, enhancing drug efficiency and biocompatibility (Allen & Cullis, 2004).
Droplet Digital PCR for DNA Quantification
Droplet digital polymerase chain reaction (ddPCR) is a technology used for the precise quantification of nucleic acids. It measures absolute quantities by counting nucleic acid molecules encapsulated in discrete droplets, offering high precision and sensitivity in DNA quantification. This method has applications in genetic research, diagnostics, and molecular biology (Pinheiro et al., 2011).
Discrete Dislocation Dynamics in Materials Science
Discrete dislocation dynamics (DDD) simulations are crucial in materials science for modeling the plastic behavior of crystalline materials. These simulations are integral in understanding material properties and their response to various stresses, aiding in the development of stronger and more durable materials (Ciorba et al., 2010).
DNA Damage Repair and Cancer Therapy
Research in the DNA damage response (DDR) field has identified key protein components for targeted cancer therapeutics. Understanding the DDR pathways helps in the development of drugs that target these components, offering new avenues for cancer treatment (Pearl et al., 2015).
Properties
Molecular Formula |
C23H28Cl2N6O2S |
|---|---|
Molecular Weight |
523.48 |
IUPAC Name |
2,6-dichloro-N-(3-isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H28Cl2N6O2S/c1-14(2)21-22(15(3)30(4)28-21)29-34(32,33)23-18(24)11-17(12-19(23)25)16-5-6-27-20(13-16)31-9-7-26-8-10-31/h5-6,11-14,26,29H,7-10H2,1-4H3 |
InChI Key |
CHDKOQZIUHMUER-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C)C(C)=C1NS(C2=C(Cl)C=C(C3=CC=NC(N4CCNCC4)=C3)C=C2Cl)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DDD86481; DDD 86481; DDD-86481 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)



